![molecular formula C8H16ClNO B2405838 endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1630906-34-1](/img/structure/B2405838.png)
endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride” is a chemical compound with the molecular formula C8H16ClNO . It belongs to a sterically unhindered and stable class of nitroxyl radicals .
Synthesis Analysis
The synthesis of “this compound” involves a method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative . The detailed process is patented and can be found in the patent document .Molecular Structure Analysis
The molecular weight of “this compound” is 177.67 . More detailed structural analysis can be found in the referenced documents .Chemical Reactions Analysis
“this compound” efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 177.67 . More detailed physical and chemical properties can be found in the referenced documents .Scientific Research Applications
Chromatographic Analysis
A high-performance liquid chromatographic method was developed for the separation of exo and endo isomers of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, which is closely related to endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride. This method is crucial for the preparation of granisetron, a drug used in chemotherapy-induced nausea and vomiting (Krishna, Babu, Rao, & Rao, 2009).
Structural and Conformational Studies
- A series of acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α (and β)-ols, structurally similar to this compound, were synthesized and analyzed using NMR spectroscopy, revealing key insights into their conformational behavior (Lorente, Iriepa, & Gálvez, 1990).
- Another study focused on 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives, emphasizing the importance of steric factors in determining their conformational behavior (Arias-Pérez, Alejo, & Maroto, 1997).
Photoreaction Studies
Research on the photoreaction of 9-oxabicyclo[3.3.1]nonan-3-one, a related compound, led to the discovery of various products including endo-9-oxabicyclo[3.3.1]nonan-3-ol. This study contributes to the understanding of photochemical processes in similar bicyclic compounds (Muraoka et al., 1995).
Antimicrobial Activity
A study on the antimicrobial properties of novel thiazoles derived from 3-azabicyclo[3.3.1]nonan-9-ones, related to this compound, revealed significant growth inhibition against various microorganisms, suggesting potential applications in antimicrobial therapies (Ramachandran et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCPGMAVRSKIFC-PAFGHYSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.